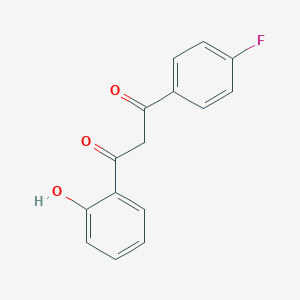

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c16-11-7-5-10(6-8-11)14(18)9-15(19)12-3-1-2-4-13(12)17/h1-8,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNADOUVNLWSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354761 | |

| Record name | 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135276-47-0 | |

| Record name | 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, a valuable β-diketone intermediate in medicinal chemistry and materials science. The document delves into the primary synthetic routes, with a detailed exploration of the Baker-Venkataraman rearrangement and the Claisen condensation. The underlying mechanisms, experimental considerations, and detailed protocols are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and application of this target compound.

Introduction: The Significance of 1,3-Diketones

The 1,3-dicarbonyl moiety is a privileged structural motif in organic chemistry, serving as a versatile precursor for a vast array of heterocyclic compounds and biologically active molecules.[1][2] These compounds, including this compound, are key intermediates in the synthesis of flavonoids, chromones, pyrazoles, and isoxazoles, many of which exhibit significant pharmacological properties such as antimicrobial, antiviral, antioxidant, and antitumor activities.[1][3] The presence of a fluorine atom in the target molecule is of particular interest, as fluorine substitution can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide will focus on the practical synthesis of this compound, providing a robust framework for its preparation in a laboratory setting.

Primary Synthetic Strategy: The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a powerful and widely employed method for the synthesis of ortho-hydroxyaryl-1,3-diketones.[3][4][5] This intramolecular acyl transfer reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to the corresponding 1,3-diketone.[5]

Mechanistic Insights

The reaction proceeds through a series of well-defined steps, as illustrated below. The process is initiated by the deprotonation of the α-carbon of the acetophenone moiety by a strong base, leading to the formation of an enolate.[3][5] This enolate then undergoes an intramolecular nucleophilic attack on the adjacent ester carbonyl group, forming a cyclic intermediate.[3][5] Subsequent ring-opening yields a more stable phenolate, which upon acidic workup, affords the desired 1,3-diketone.[5]

Figure 1: Mechanism of the Baker-Venkataraman Rearrangement.

Synthesis of the Precursor: 2-Acetylphenyl 4-fluorobenzoate

The critical starting material for the Baker-Venkataraman rearrangement is the corresponding 2-acyloxyacetophenone. In this case, 2-acetylphenyl 4-fluorobenzoate is required. This precursor can be readily synthesized by the esterification of 2-hydroxyacetophenone with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Figure 2: Synthesis of the 2-acyloxyacetophenone precursor.

Experimental Protocol for Baker-Venkataraman Rearrangement

This protocol outlines a reliable method for the synthesis of this compound via the Baker-Venkataraman rearrangement.

Materials:

-

2-Acetylphenyl 4-fluorobenzoate

-

Potassium hydroxide (KOH), pulverized

-

Anhydrous pyridine

-

Hydrochloric acid (HCl), 2M

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylphenyl 4-fluorobenzoate (1 equivalent) in anhydrous pyridine (10-15 mL per gram of ester).

-

Base Addition: To the stirred solution, add pulverized potassium hydroxide (3-4 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold 2M hydrochloric acid. This will neutralize the excess base and precipitate the product.

-

Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

-

Drying: Dry the purified product under vacuum.

Table 1: Summary of Reaction Parameters for Baker-Venkataraman Rearrangement

| Parameter | Condition | Rationale |

| Base | Pulverized KOH | A strong base is required to generate the enolate.[3] Pulverization increases the surface area for a more efficient reaction. |

| Solvent | Anhydrous Pyridine | Acts as both a solvent and a base catalyst. Anhydrous conditions are crucial to prevent hydrolysis of the ester.[4] |

| Temperature | 50-60 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |

| Reaction Time | 2-3 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |

| Workup | Acidic quench | Neutralizes the base and protonates the phenolate to yield the final product.[5] |

Alternative Synthetic Route: The Claisen Condensation

An alternative approach to the synthesis of 1,3-diketones is the Claisen condensation.[6] This reaction involves the base-catalyzed condensation between a ketone and an ester to form a β-keto ester, which can then be further manipulated to yield the desired 1,3-diketone.

General Reaction Scheme

For the synthesis of this compound, the Claisen condensation would involve the reaction of 2'-hydroxyacetophenone with an ester of 4-fluorobenzoic acid, such as methyl 4-fluorobenzoate.

Figure 3: Claisen condensation route to the target molecule.

Considerations and Challenges

While conceptually straightforward, the Claisen condensation for this specific target molecule presents challenges. The use of a strong base, such as sodium hydride or sodium amide, is necessary. However, the presence of the acidic phenolic proton in 2'-hydroxyacetophenone can lead to side reactions and a decrease in yield. Protection of the hydroxyl group may be required, adding extra steps to the synthetic sequence. Therefore, the Baker-Venkataraman rearrangement is often the more efficient and preferred method for synthesizing ortho-hydroxyaryl-1,3-diketones.

Characterization of this compound

The synthesized product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dione backbone, and the enolic proton.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the hydroxyl and carbonyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets), Methylene protons (singlet), Enolic proton (broad singlet, downfield), Phenolic proton (singlet) |

| ¹³C NMR | Carbonyl carbons, Aromatic carbons, Methylene carbon |

| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~1600 (C=O stretch, conjugated) |

| MS (m/z) | Molecular ion peak corresponding to C₁₅H₁₁FO₃ |

Conclusion

The synthesis of this compound is most effectively achieved through the Baker-Venkataraman rearrangement of 2-acetylphenyl 4-fluorobenzoate. This method offers a direct and high-yielding route to the desired ortho-hydroxyaryl-1,3-diketone. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers in organic synthesis and drug discovery. The alternative Claisen condensation route, while feasible, presents additional challenges that make it a less favorable option. Proper characterization of the final product is essential to ensure its identity and purity for subsequent applications.

References

-

Organic Chemistry Reaction. (2025). Baker-Venkataraman Rearrangement. Retrieved from [Link]

- Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46(15), 1977-1992.

-

Wikipedia. (2023). Baker–Venkataraman rearrangement. Retrieved from [Link]

- Patil, S., et al. (2013). A facile synthesis of 1-(2, 4-dihydroxyphenyl)-3-aryl-propane-1,3-diones via Baker-Venkataraman rearrangement under solvent free conditions. Journal of Chemical and Pharmaceutical Research, 5(2), 223-227.

- Lim, D., et al. (2007). Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. Organic Letters, 9(21), 4139-4142.

-

Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from [Link]

- Shokova, E. A., & Kovalev, V. V. (2015). 1,3-Diketones. Synthesis and properties. Russian Journal of Organic Chemistry, 51(6), 755-827.

-

ResearchGate. (2018). Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl) Propane-1, 3-Dione with their Metal Complexes Act as Antimicrobial Agents. Retrieved from [Link]

- Das, P., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204.

- Wang, Y., et al. (2018). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Organic Process Research & Development, 22(8), 1078-1084.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved from [Link]

- Google Patents. (1970). US3491122A - Synthesis of 4-pyrones.

-

Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (2015). 1,3-Diketones. Synthesis and properties. Retrieved from [Link]

-

World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Retrieved from [Link]

-

National Institutes of Health. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

- Google Patents. (2017). CN106432114A - A method for synthesizing 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-s-triazine.

-

ResearchGate. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF 1-(5-BROMO-2-HYDROXYPHENYL)-3-(4- BROMOPHENYL)-PROPANE-1,3-DIONE AND THEIR TRANSITION METAL COMPLEXES. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione: Synthesis, Properties, and Biological Activities

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal and agrochemical research. This document delves into the nuanced aspects of its synthesis via the Baker-Venkataraman rearrangement, its structural characteristics, including its predominant enolic tautomeric form, and its notable antimicrobial and anticancer properties. Detailed experimental protocols, quantitative biological activity data, and mechanistic insights are presented to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a β-diketone that has emerged as a compound of interest due to its potential pharmacological applications.[1] The presence of a β-diketone scaffold makes it a versatile synthetic intermediate, particularly for the synthesis of nitrogen-containing heterocycles like pyrazoles, which are recognized as privileged structures in drug discovery.[1] The incorporation of a fluorophenyl group and a hydroxyphenyl group are key pharmacologically relevant motifs. The fluorine atom can modulate lipophilicity, metabolic stability, and binding affinity, a common strategy in lead optimization.[1] This guide will provide an in-depth exploration of its chemical and physical properties, detailed synthetic procedures, and a thorough examination of its biological activities.

Chemical and Physical Properties

This compound, with the molecular formula C₁₅H₁₁FO₃, is a yellow solid.[2] The compound exists predominantly in its enol tautomeric form, a common characteristic for 1,3-dicarbonyl compounds which are stabilized by intramolecular hydrogen bonding.[2]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁FO₃ | [3] |

| Molecular Weight | 258.24 g/mol | [3] |

| CAS Number | 135276-47-0 | [3] |

| Appearance | Yellow solid | [2] |

| Melting Point | 125.3-126.5 °C | [2] |

| Tautomeric Form | Predominantly enol tautomer | [2] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (400 MHz, DMSO-d₆), δ (ppm): 16.25 (s, 1H), 8.67-8.63 (m, 2H), 8.51 (d, J = 7.5 Hz, 1H), 7.91-7.86 (m, 3H), 7.41-7.38 (m, 2H), 7.14 (s, 1H), 4.48 (s, 1H).[2]

-

¹³C NMR (100 MHz, DMSO-d₆), δ (ppm): 183.9, 182.3, 162.7, 163.0 (d, J = 2.1 Hz), 131.0 (d, J = 2.9 Hz), 130.0, 129.2, 128.8, 117.4, 117.1, 114.5 (d, J = 21 Hz), 89.0.[2]

-

Infrared (IR) (KBr), ν (cm⁻¹): 3444, 1915, 1622, 1494, 1301, 1207, 1161, 1037, 844, 744, 578, 482.[2]

-

High-Resolution Mass Spectrometry (HRMS) (ESI): calc. for C₁₅H₁₁FO₃ [M+Na]⁺ 281.0590, found 281.0597.[2]

Synthesis of this compound

The synthesis of this β-diketone can be efficiently achieved through the Baker-Venkataraman rearrangement. This method involves the base-catalyzed intramolecular rearrangement of an o-acyloxyaryl ketone.[4] An alternative conceptual approach involves the Claisen-Schmidt condensation to form a chalcone precursor, which can then be further manipulated, though the direct rearrangement is often more straightforward.

Synthetic Pathway Overview

Caption: Baker-Venkataraman synthesis pathway.

Experimental Protocol: Baker-Venkataraman Rearrangement

This protocol is adapted from a reported synthesis of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones.[2]

Materials:

-

1-(2-hydroxyphenyl)ethanone

-

Ethyl 4-fluorobenzoate

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for elution

Procedure:

-

Suspend sodium hydride (60% in mineral oil; 1.76 g, 44.1 mmol) in anhydrous THF (10 mL) at room temperature under an inert atmosphere.

-

Prepare a mixture of 1-(2-hydroxyphenyl)ethanone (1.50 g, 11 mmol) and ethyl 4-fluorobenzoate (4.62 g, 27.5 mmol) in anhydrous THF (2.5 mL).

-

Add the mixture from step 2 dropwise to the stirred suspension of sodium hydride.

-

After the addition is complete, heat the reaction mixture to 65 °C and stir for 2 hours.

-

Cool the reaction mixture and pour it into crushed ice.

-

Acidify the mixture to a pH of 6 with HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (15:1) eluent to yield this compound as a yellow solid (Yield: 80%, 2.3 g).[2]

Biological Activities

This compound has demonstrated promising antimicrobial and anticancer activities.[1]

Antimicrobial Activity

The presence of the hydroxyl group and the fluorine substitution are believed to be key contributors to its antimicrobial properties.[1] The proposed mechanism for the antimicrobial effects of fluorinated compounds can involve the inhibition of essential bacterial enzymes, such as enolase and F-ATPase, which disrupts bacterial growth and metabolism.[5] Flavonoid-like structures can also suppress nucleic acid synthesis, disrupt cytoplasmic membrane function, and inhibit energy metabolism in bacteria.[6]

| Microorganism | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 0.125 mg/mL |

| Escherichia coli | 0.250 mg/mL |

| Candida albicans | 0.200 mg/mL |

| Data sourced from Benchchem.[1] |

Anticancer Activity

Derivatives of β-diketones have been shown to induce apoptosis in cancer cells through various mechanisms.[1] A proposed mechanism of action for the anticancer effects of similar compounds involves the induction of apoptosis.[7] This can be mediated through the activation of cell death receptors and intracellular pathways involving the BCL-2 protein family.[8]

Case Study: In Vitro Activity against MCF-7 Breast Cancer Cells

An in vitro study on the MCF-7 human breast cancer cell line revealed that treatment with this compound led to:

-

Reduction in Cell Viability: A significant decrease in cell viability by approximately 50% was observed at a concentration of 10 µM.[1]

-

Induction of Apoptosis: An increase in caspase-3 activity was noted, which is a key indicator of apoptosis.[1]

These findings suggest that this compound could be a promising candidate for further development as a chemotherapeutic agent.[1]

Caption: Anticancer mechanism of action overview.

Conclusion

This compound is a synthetically accessible β-diketone with a compelling profile of biological activities. Its demonstrated efficacy against various microbial strains and cancer cell lines, coupled with a well-defined synthetic route, positions it as a valuable scaffold for further investigation in drug discovery programs. The detailed chemical, spectroscopic, and biological data presented in this guide are intended to facilitate and inspire future research into the therapeutic potential of this and related compounds.

References

-

Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (URL: [Link])

-

Chemistry of fluoro-substituted beta-diketones and their derivatives - ResearchGate. (URL: [Link])

-

Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one - ResearchGate. (URL: [Link])

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (URL: [Link])

-

One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (URL: [Link])

-

Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed. (URL: [Link])

-

Antimicrobial actions of fluoride for oral bacteria - PubMed. (URL: [Link])

-

Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method - PubMed. (URL: [Link])

-

Anti-Cancerous Effect of 4,4'-Dihydroxychalcone ((2E,2'E)-3,3'-(1,4- Phenylene) Bis (1-(4-hydroxyphenyl) Prop-2-en- 1-one)) on T47D Breast Cancer Cell Line - ResearchGate. (URL: [Link])

-

Mechanisms for the antimicrobial effects of fluoride and potential... - ResearchGate. (URL: [Link])

-

Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - NIH. (URL: [Link])

-

(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR. (URL: [Link])

-

Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC - NIH. (URL: [Link])

-

Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - MDPI. (URL: [Link])

-

Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC - NIH. (URL: [Link])

-

CAS#:52046-71-6 | 1-(4-hydroxyphenyl)-3-phenyl-propane-1,3-dione. (URL: [Link])

-

IS NIR Spectra. (URL: [Link])

-

This compound - PubChem. (URL: [Link])

-

1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- - the NIST WebBook. (URL: [Link])

Sources

- 1. This compound | 135276-47-0 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C15H11FO3 | CID 781221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iris.unipa.it [iris.unipa.it]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione (CAS 135276-47-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, a synthetic compound belonging to the β-diketone and chalcone derivative families. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential as a versatile building block in medicinal chemistry. While direct biological data for this specific compound is limited in publicly accessible literature, this guide explores the well-documented therapeutic potential of structurally related compounds, particularly in the realms of anticancer and antifungal research. The narrative emphasizes the causality behind experimental choices and provides a framework for future investigation into this promising molecule.

Introduction and Chemical Identity

This compound (CAS number: 135276-47-0) is a fluorinated β-diketone that has garnered interest in the field of medicinal and agrochemical research. The core structure features a propane-1,3-dione linker connecting a 4-fluorophenyl group and a 2-hydroxyphenyl group. This unique combination of moieties makes it a valuable synthetic intermediate for the construction of various heterocyclic compounds, such as pyrazoles and flavones, which are privileged structures in drug discovery.

The presence of the β-diketone functional group allows this compound to participate in a variety of chemical reactions, including cyclization and condensation reactions. The fluorine atom on one of the phenyl rings can enhance metabolic stability and binding affinity to biological targets, a common strategy in drug design. The hydroxyl group on the other phenyl ring can participate in hydrogen bonding and may contribute to the compound's biological activity.

Synonyms:

-

1-(4-Fluoro-phenyl)-3-(2-hydroxy-phenyl)-propane-1,3-dione

-

3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propane-1,3-dione

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its solubility, stability, and potential for formulation.

| Property | Value | Source |

| CAS Number | 135276-47-0 | PubChem[1] |

| Molecular Formula | C₁₅H₁₁FO₃ | PubChem[1] |

| Molecular Weight | 258.24 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Yellow solid | (Based on similar compounds) |

| Melting Point | 125.3-126.5 °C | (For a closely related compound) |

Synthesis and Characterization

The synthesis of this compound can be achieved through a Baker-Venkataraman rearrangement, a common method for the formation of 1,3-diketones. The following protocol is adapted from a reliable synthetic procedure for this class of compounds.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Acetylphenyl 4-fluorobenzoate

-

In a round-bottom flask, dissolve 2-hydroxyacetophenone (1 equivalent) in pyridine (10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 4-fluorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate, 2-acetylphenyl 4-fluorobenzoate.

Step 2: Baker-Venkataraman Rearrangement to Yield this compound

-

Dissolve the crude 2-acetylphenyl 4-fluorobenzoate (1 equivalent) in pyridine (10 volumes).

-

Add powdered potassium hydroxide (3 equivalents) to the solution.

-

Heat the mixture to 50°C and stir for 3 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold 1M HCl.

-

Collect the precipitated yellow solid by filtration.

-

Recrystallize the solid from ethanol to afford pure this compound.

Characterization Data

The structure of the synthesized compound can be confirmed by various spectroscopic methods. The following data is based on reported values for this compound:

-

¹H NMR (400 MHz, DMSO-d₆): δ 16.25 (s, 1H), 8.67-8.63 (m, 2H), 8.51 (d, J = 7.5 Hz, 1H), 7.91-7.86 (m, 3H), 7.41-7.38 (m, 2H), 7.14 (s, 1H), 4.48 (s, 1H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 183.9, 182.3, 162.7, 163.0 (d, ¹JCF = 244.5 Hz), 139.6 (d, ⁴JCF = 2.6 Hz), 131.6, 129.1 (d, ³JCF = 8.5 Hz), 127.1, 122.0, 117.4, 117.1, 114.5 (d, ²JCF = 21 Hz), 89.0.

-

IR (KBr, cm⁻¹): 3444, 1915, 1622, 1494, 1301, 1207, 1161, 1037, 844, 744, 578, 482.

-

HRMS (ESI): m/z calculated for C₁₅H₁₁FO₃ [M+Na]⁺ 281.0590, found 281.0597.

Potential Biological Activities and Mechanism of Action

Potential Anticancer Activity

Chalcone derivatives are known to exhibit significant anticancer properties through various mechanisms. Research on structurally similar compounds suggests that this compound may exert its anticancer effects through the following pathways:

-

Induction of Apoptosis: Many chalcones induce programmed cell death in cancer cells by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases (e.g., G2/M or G1), thereby inhibiting cancer cell proliferation.

-

Inhibition of Signaling Pathways: Chalcones have been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.

Caption: Postulated anticancer mechanism of action.

Potential Antifungal Activity

The structural motifs present in this compound are also associated with antifungal activity. The proposed mechanisms include:

-

Disruption of Fungal Cell Membranes: The lipophilic nature of the compound may allow it to intercalate into the fungal cell membrane, leading to increased permeability and cell death.

-

Inhibition of Key Fungal Enzymes: It may inhibit enzymes essential for fungal growth and survival, such as those involved in cell wall synthesis or ergosterol biosynthesis.

-

Generation of Reactive Oxygen Species (ROS): The compound could induce oxidative stress within fungal cells, leading to damage of cellular components and ultimately cell death.[2]

Applications in Research and Drug Discovery

Given its structural features and the known activities of related compounds, this compound serves as a valuable scaffold for the development of novel therapeutic agents.

-

Lead Compound for Anticancer Drug Discovery: Its potential to be synthesized and modified makes it an attractive starting point for the development of more potent and selective anticancer agents.

-

Probe for Studying Biological Pathways: This compound and its derivatives can be used as chemical probes to investigate the roles of specific enzymes and signaling pathways in disease.

-

Precursor for Heterocyclic Synthesis: Its ability to undergo cyclization reactions makes it a key building block for the synthesis of a diverse library of heterocyclic compounds for high-throughput screening.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses with side shields.

-

Handling: Handle in a well-ventilated area. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its straightforward synthesis and versatile chemical nature make it an excellent candidate for further investigation. While direct biological data is currently lacking, the well-established anticancer and antifungal activities of the broader chalcone and β-diketone classes provide a strong rationale for its evaluation as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, characterization, and biological applications of this promising molecule.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl) Propane-1, 3-Dione with their Metal Complexes Act as Antimicrobial Agents. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Abstract

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is a fluorinated β-diketone that has emerged as a compound of significant interest in medicinal and agrochemical research. The β-diketone scaffold is a valuable synthetic intermediate for creating more complex molecular architectures, particularly nitrogen-containing heterocycles like pyrazoles, which are prominent in drug discovery.[1] The incorporation of a fluorophenyl group and a hydroxyphenyl group introduces pharmacologically relevant features. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, detailing its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The document outlines key experimental protocols, summarizes quantitative data, and explores the underlying mechanisms of action to provide a thorough resource for researchers and drug development professionals.

Introduction and Molecular Profile

This compound, a member of the chalcone-like family of compounds, possesses a unique structural framework that makes it a versatile candidate for therapeutic applications.[1] The core structure consists of a propane-1,3-dione linker flanked by a 4-fluorophenyl ring and a 2-hydroxyphenyl ring. The β-diketone moiety is crucial, acting as a key building block in multicomponent reactions for generating molecular diversity.[1] The presence of the fluorine atom can significantly alter the molecule's physicochemical properties, often leading to improved bioactivity.[2][3]

Molecular Structure and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₅H₁₁FO₃ | [4] |

| Molecular Weight | 258.24 g/mol | [4] |

| CAS Number | 135276-47-0 | [4] |

| Appearance | Yellow solid | [5] |

Synthesis Pathway

The synthesis of this compound and its analogs is commonly achieved through a modified Baker–Venkataraman reaction.[1] This involves the reaction of a substituted 2-hydroxyacetophenone with a substituted benzoic anhydride or acid chloride, followed by rearrangement.

A general, well-established protocol for synthesizing the parent compound and its derivatives involves the Claisen-Schmidt condensation.[5][6]

Workflow for Synthesis:

Caption: General synthesis workflow for this compound.

Anticancer Activity

Derivatives of 1,3-dione have demonstrated significant potential as anticancer agents.[7][8][9][10][11] The presence of fluorine substitutions in related flavone derivatives has been shown to result in significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).[1]

Mechanism of Action

The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[1][7][11] The planar structure of the molecule may allow it to intercalate with DNA, thereby disrupting critical cellular processes like replication and transcription.[1] Studies on related dione compounds suggest that the mechanism involves the activation of the caspase cascade, an imbalance in intracellular calcium levels, and induction of mitochondrial or endoplasmic reticulum stress.[7]

Caption: Proposed anticancer mechanism of action for 1,3-dione derivatives.

Quantitative Data: Antiproliferative Activity

| Derivative Type | Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated Flavone | HeLa | 9.5 | [1] |

| Fluorinated Flavone | MCF-7 | 2.7 | [1] |

| 2-(4-chlorobenzylidene)-1H-indene-1,3(2H)-dione | A549 (Lung) | 21.3 | [11] |

| 2-(4-(dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione | HeLa | 12.1 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a negative control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Chalcones and their fluorinated derivatives are well-documented for their antimicrobial properties against a range of pathogenic bacteria and fungi.[2][3][12][13][14][15][16] The inclusion of fluorine atoms often enhances the lipophilicity of the molecule, which can improve its ability to penetrate microbial cell membranes.[3][13]

Mechanism of Action

The precise antimicrobial mechanism is not fully elucidated but is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA and protein synthesis. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the molecule, enhancing its interaction with biological targets.[3]

Quantitative Data: Antimicrobial Efficacy

Data for closely related fluorinated chalcones demonstrate broad-spectrum activity.

| Compound Type | Microorganism | Activity (MIC, µg/mL) | Reference |

| Fluorinated Chalcone (8) | P. aeruginosa | 50 | [12] |

| Fluorinated Chalcone (4, 5, 8) | MRSA | 25-50 | [12] |

| Hydroxyphenyl-thiazolyl-coumarin (1a-g) | P. aeruginosa | 15.62 - 31.25 | [14] |

| Hydroxyphenyl-thiazolyl-coumarin (1a-g) | C. albicans | 15.62 | [14] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a specific microorganism.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound stock solution in DMSO

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

-

Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this inoculum to each well.

-

Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Other Potential Biological Activities

Anti-inflammatory Effects

Chalcone derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[17] Inhibition of the NLRP3 inflammasome blocks the maturation and secretion of pro-inflammatory cytokines like IL-1β. Some chalcones have been shown to be specific and broad-spectrum NLRP3 inhibitors, suggesting a potential therapeutic role in conditions like inflammatory bowel disease.[17]

Enzyme Inhibition

The β-diketone scaffold is a known inhibitor of various enzymes. For example, triketone compounds are potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in tyrosine metabolism.[18][19] This inhibitory activity has been leveraged in both herbicides and treatments for metabolic disorders like tyrosinemia. While the specific activity of this compound against HPPD is not detailed, its structural similarity suggests it could be explored as an inhibitor for this or other related enzymes.

Antioxidant Activity

The presence of a hydroxyphenyl group suggests potential antioxidant activity. Phenolic compounds are known to act as free radical scavengers. Studies on related dione compounds have demonstrated their ability to scavenge radicals like DPPH and nitric oxide, indicating a capacity to mitigate oxidative stress.[20]

Conclusion and Future Directions

This compound is a promising chemical scaffold with a wide range of potential biological activities. The combination of the β-diketone core, a hydroxyphenyl group, and a fluorophenyl moiety provides a foundation for developing potent therapeutic agents. Evidence from structurally related compounds strongly supports its potential in anticancer, antimicrobial, and anti-inflammatory applications.

Future research should focus on:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies on the title compound to establish its specific IC₅₀ and MIC values against a broad panel of cancer cell lines and microbial pathogens.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound to better understand its therapeutic effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity while minimizing potential toxicity.

-

Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of the compound to assess its drug-likeness and potential for clinical development.

This guide consolidates the existing knowledge base and provides a framework for the continued exploration of this versatile and promising molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health (NIH). Design of potent fluoro-substituted chalcones as antimicrobial agents. National Center for Biotechnology Information. Available from: [Link]

-

SpringerLink. Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. Available from: [Link]

-

ResearchGate. Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Available from: [Link]

-

National Institutes of Health (NIH). Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]

-

De Gruyter. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione*. Available from: [Link]

-

MDPI. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Available from: [Link]

-

Thieme Chemistry. One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones - Supporting Information. Available from: [Link]

-

MDPI. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Available from: [Link]

-

ResearchGate. Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. Available from: [Link]

-

ACG Publications. Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. Available from: [Link]

-

ResearchGate. Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Available from: [Link]

-

National Institutes of Health (NIH). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Studies on the Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, a Flavonoid from Pistacia chinensis. Available from: [Link]

-

PubMed. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. National Center for Biotechnology Information. Available from: [Link]

-

Taylor & Francis Online. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Available from: [Link]

-

PubMed. Synthesis, biopharmaceutical characterization, antimicrobial and antioxidant activities of 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. This compound | 135276-47-0 | Benchchem [benchchem.com]

- 2. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. This compound | C15H11FO3 | CID 781221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, biopharmaceutical characterization, antimicrobial and antioxidant activities of 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. frontierspartnerships.org [frontierspartnerships.org]

- 19. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unraveling the Multifaceted Mechanism of Action of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione: A Technical Guide for Drug Discovery Professionals

Foreword: The Therapeutic Promise of β-Diketone Scaffolds

The β-diketone moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of bioactive molecules.[1] Its inherent ability to engage in keto-enol tautomerism and act as a metal chelator underpins a wide spectrum of pharmacological activities.[2] Within this promising class of compounds, 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione (FHPPD) has emerged as a molecule of significant interest, demonstrating a compelling profile of antibacterial, antifungal, and anticancer properties.[3] This technical guide provides an in-depth exploration of the putative mechanisms of action of FHPPD, synthesizing data from related compounds and structural motifs to offer a comprehensive and actionable resource for researchers in drug development.

Part 1: Physicochemical Properties and Structural Rationale

FHPPD is a small molecule with the chemical formula C15H11FO3.[4] Its structure is characterized by a central propane-1,3-dione linker connecting a 4-fluorophenyl ring and a 2-hydroxyphenyl ring. This unique arrangement of functional groups is critical to its biological activity. The 4-fluorophenyl group can enhance metabolic stability and binding affinity through favorable interactions with protein targets.[5] The 2-hydroxyphenyl moiety is a common pharmacophore known for its antioxidant and anti-inflammatory properties and its ability to participate in hydrogen bonding.[6]

| Property | Value | Source |

| Molecular Formula | C15H11FO3 | [4] |

| Molecular Weight | 258.24 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 135276-47-0 | [4] |

Part 2: Postulated Mechanisms of Action

While direct and exhaustive mechanistic studies on FHPPD are still emerging, a robust body of evidence from structurally analogous compounds allows for the formulation of several well-supported hypotheses regarding its mode of action. These can be broadly categorized into antimicrobial, anticancer, and anti-inflammatory pathways.

Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis and Fungal Viability

FHPPD has been noted for its potential as an antibacterial and antifungal agent.[3] The likely mechanisms are multifaceted, leveraging both the β-diketone core and the specific phenyl substitutions.

2.1.1 Inhibition of Penicillin-Binding Proteins (PBPs): A Plausible Antibacterial Mechanism

A compelling hypothesis for FHPPD's antibacterial action is the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. A molecular docking study on a structurally similar chalcone, 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, demonstrated strong binding affinity to the active site of PBPs from Staphylococcus aureus.[7] The carbonyl group of the chalcone was identified as a key interacting moiety, forming hydrogen bonds with the protein's active site residues.[7] Given the shared β-dicarbonyl core, it is highly probable that FHPPD exerts a similar inhibitory effect, disrupting cell wall integrity and leading to bacterial cell death.

Experimental Protocol: In Vitro PBP Inhibition Assay

-

Objective: To determine the inhibitory potential of FHPPD against bacterial PBPs.

-

Materials: Purified PBPs from a target bacterial strain (e.g., S. aureus), Bocillin FL (a fluorescent penicillin analog), FHPPD, DMSO (for compound dissolution), reaction buffer.

-

Procedure:

-

Pre-incubate varying concentrations of FHPPD with the purified PBPs in the reaction buffer for a specified time.

-

Add Bocillin FL to the reaction mixture and incubate to allow for binding to the active sites of the PBPs.

-

Stop the reaction and separate the proteins using SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a gel imager.

-

Quantify the fluorescence intensity in each lane. A decrease in fluorescence in the presence of FHPPD indicates competitive binding and inhibition of the PBPs.

-

-

Data Analysis: Calculate the IC50 value, representing the concentration of FHPPD required to inhibit 50% of Bocillin FL binding.

2.1.2 Antifungal Activity

Derivatives of 1-(2',4'-dihydroxyphenyl)-3-aryl-propane-1,3-diones have shown potent antifungal activity.[8] The precise mechanism is not fully elucidated but may involve disruption of fungal cell membrane integrity or inhibition of key fungal enzymes. The presence of the fluorophenyl group in FHPPD may enhance its antifungal potency, as fluorinated compounds are known to have significant antimicrobial properties.[3]

Anticancer Activity: A Multi-pronged Assault on Cancer Cells

The anticancer potential of FHPPD is likely derived from the synergistic effects of its constituent moieties, which are found in numerous compounds with established anticancer activities.[3]

2.2.1 Induction of Apoptosis and Cell Cycle Arrest

Compounds containing a 4-hydroxyphenyl group have been shown to possess anticancer and antioxidant properties.[9] These molecules can induce apoptosis in cancer cells and inhibit cell migration. The proposed mechanism involves the modulation of intracellular signaling pathways that control cell survival and proliferation. Fluorinated phenyl derivatives, particularly those incorporated into heterocyclic structures like 1,3,4-thiadiazoles, have demonstrated selective cytotoxicity against estrogen-dependent breast cancer cells.[10] This suggests that FHPPD could potentially interfere with hormone-dependent cancer signaling.

Experimental Workflow: Investigating Anticancer Mechanisms

Caption: FHPPD may inhibit the NF-κB pathway, reducing pro-inflammatory gene expression.

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of FHPPD is a direct consequence of its specific chemical structure.

-

β-Diketone Core: This central feature is crucial for metal chelation and likely plays a significant role in enzyme inhibition through interactions with metal cofactors or active site residues. [2]* 4-Fluorophenyl Ring: The fluorine substitution can increase the compound's metabolic stability and binding affinity for protein targets. It may also enhance its antimicrobial properties. [5]* 2-Hydroxyphenyl Ring: The phenolic hydroxyl group is a key contributor to the antioxidant and anti-inflammatory activities of the molecule. [6]Its position at the ortho- position may also facilitate intramolecular hydrogen bonding, influencing the compound's conformation and reactivity.

Part 4: Future Directions and Conclusion

The available evidence strongly suggests that this compound is a promising scaffold for the development of novel therapeutics with a multi-target mechanism of action. Future research should focus on:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to confirm the postulated antibacterial, antifungal, anticancer, and anti-inflammatory activities of FHPPD.

-

Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, and computational modeling to definitively identify the molecular targets of FHPPD.

-

Lead Optimization: Synthesizing and screening analogs of FHPPD to improve its potency, selectivity, and pharmacokinetic properties.

References

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). MDPI. Available at: [Link]

-

Synthesis, biopharmaceutical characterization, antimicrobial and antioxidant activities of 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones. (2011). PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. (n.d.). ResearchGate. Available at: [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PMC. Available at: [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). NIH. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. (2021). MDPI. Available at: [Link]

-

Evaluation of in Vitro and in Vivo Depigmenting Activity of Raspberry Ketone from Rheum officinale. (2011). PMC. Available at: [Link]

-

Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. (2022). PMC. Available at: [Link]

-

Evaluation of in Vitro and in Vivo Depigmenting Activity of Raspberry Ketone from Rheum officinale. (n.d.). ResearchGate. Available at: [Link]

-

Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. (1996). PubMed. Available at: [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). PMC. Available at: [Link]

-

Chemistry of fluoro-substituted beta-diketones and their derivatives. (2025). ResearchGate. Available at: [Link]

-

Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. (2023). PubMed Central. Available at: [Link]

-

Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (n.d.). MDPI. Available at: [Link]

-

Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az). (n.d.). ResearchGate. Available at: [Link]

-

Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione*. (n.d.). Acta Biochimica Polonica. Available at: [Link]

-

1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. (n.d.). PubChem. Available at: [Link]

-

Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. (2022). MDPI. Available at: [Link]

-

Dodecahedrane. (n.d.). Wikipedia. Available at: [Link]

-

Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. (2025). ResearchGate. Available at: [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 135276-47-0 | Benchchem [benchchem.com]

- 4. This compound | C15H11FO3 | CID 781221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, biopharmaceutical characterization, antimicrobial and antioxidant activities of 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione Structural Analogs

Abstract

The 1,3-diketone (or β-diketone) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] This technical guide focuses on the structural class defined by 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, exploring the synthesis of its analogs, their diverse pharmacological properties, and the underlying structure-activity relationships (SAR). We delve into the significance of the fluorophenyl and hydroxyphenyl moieties and discuss how modifications to this core structure influence activities ranging from antimicrobial and antioxidant to anti-inflammatory and enzyme inhibition. This document serves as a comprehensive resource for researchers and drug development professionals engaged in the exploration of 1,3-diketone derivatives as potential therapeutic agents.

Introduction: The Versatility of the 1,3-Diketone Core

The 1,3-dicarbonyl moiety is a key functional group that confers unique chemical and biological properties upon a molecule. Its ability to exist in keto-enol tautomeric forms allows it to act as a potent chelating agent for metal ions and to participate in various biological interactions.[2][3] Naturally occurring 1,3-diketones, such as curcumin, are well-known for their antioxidant and anti-inflammatory properties.[1] The synthetic versatility of this scaffold allows for the creation of extensive libraries of analogs with fine-tuned biological profiles.[4]

The specific molecule, this compound (PubChem CID: 781221), combines several key features:

-

A 1,3-Diketone Linker: The central propane-1,3-dione structure is crucial for many of the observed biological activities.

-

A 2-Hydroxyphenyl Group: The phenolic hydroxyl group is a known contributor to antioxidant activity through radical scavenging and can participate in hydrogen bonding with biological targets.[5]

-

A 4-Fluorophenyl Group: The incorporation of fluorine can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins, often improving the pharmacological profile of a drug candidate.[6]

This guide will systematically explore the chemical synthesis of analogs, analyze their biological potential, and provide actionable insights into their design and development.

Synthetic Strategies for 1,3-Diketone Analogs

The most common and effective method for synthesizing asymmetrical 1,3-diketones of this class is the Baker-Venkataraman rearrangement. This reaction provides a reliable pathway to the target scaffold from readily available starting materials.

The general workflow involves two key steps:

-

Esterification: A substituted 2-hydroxyacetophenone is acylated with a substituted benzoyl chloride to form an intermediate ester.

-

Rearrangement: The ester undergoes an intramolecular Claisen condensation-type reaction, promoted by a base (e.g., potassium hydroxide or sodium hydride), to yield the 1,3-diketone.

Experimental Protocol: Synthesis via Baker-Venkataraman Rearrangement

This protocol describes the synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)propane-1,3-dione, a representative analog.[7]

Materials:

-

5'-bromo-2'-hydroxyacetophenone

-

4-fluorobenzoyl chloride

-

Pyridine (anhydrous)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Ethanol

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of 2-(4-fluorobenzoyl)oxy-5-bromophenyl ethanone (Intermediate Ester)

-

Dissolve 5'-bromo-2'-hydroxyacetophenone (0.1 mol) in 100 mL of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Add 4-fluorobenzoyl chloride (0.11 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-5 hours.

-

Pour the reaction mixture into 500 mL of crushed ice containing 50 mL of concentrated HCl.

-

A solid precipitate will form. Filter the solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Dry the crude ester in a vacuum oven. Recrystallize from ethanol to obtain the pure intermediate ester.

Step 2: Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)propane-1,3-dione

-

Suspend the purified ester (0.05 mol) in 150 mL of anhydrous pyridine in a round-bottom flask.

-

Add powdered potassium hydroxide (0.15 mol) to the suspension.

-

Heat the mixture to 60°C and stir for 3 hours. The color of the mixture will typically change to a deep orange or red.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold 10% HCl.

-

A yellow solid product will precipitate. Filter the solid and wash with copious amounts of water until the filtrate is neutral.

-

Dry the crude product. Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Self-Validation:

-

TLC Analysis: Monitor the progress of both reaction steps using thin-layer chromatography to ensure the complete consumption of starting materials.

-

Spectroscopic Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The ¹³C-NMR spectrum should show a characteristic peak for the diketone carbons around δ190 ppm.[3]

Biological Activities and Structure-Activity Relationships (SAR)

Analogs of this compound have been investigated for a range of biological activities. The SAR often reveals the critical roles of specific substituents and their positions on the aromatic rings.

Antimicrobial and Antifungal Activity

The 1,3-diketone scaffold is a promising backbone for developing new antimicrobial agents.[3][8] Studies on related structures have shown that these compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10]

-

Mechanism of Action: While not fully elucidated for all analogs, the antimicrobial effect is often attributed to the chelation of essential metal ions required for microbial enzyme function or disruption of the cell membrane.

-

SAR Insights:

-

Halogenation: The presence of halogens (F, Cl, Br) on either phenyl ring generally enhances antimicrobial potency.[7] This is likely due to increased lipophilicity, which facilitates passage through the microbial cell wall.

-

Hydroxyl and Methoxy Groups: The position and number of hydroxyl or methoxy groups on the phenyl rings can modulate activity. For instance, some studies on chalcones, which are structural precursors, suggest that symmetrical substitution patterns on both rings can improve biological efficacy.[11]

-

Glycosylation: The introduction of sugar moieties, such as β-D-glucopyranosyl groups, can create water-soluble derivatives with maintained or slightly reduced antimicrobial activity but improved bioavailability.[9][12]

-

Antioxidant Activity

Many 1,3-diketones, particularly those bearing phenolic hydroxyl groups, are potent antioxidants.[12] They can protect against lipid peroxidation and scavenge harmful free radicals.[5]

-

Mechanism of Action: The antioxidant capacity stems from two primary features:

-

Phenolic Hydroxyl Group: This group can donate a hydrogen atom to neutralize free radicals.

-

Active Methylene Group: The CH₂ group situated between the two carbonyls is acidic and can also participate in radical scavenging reactions.[5]

-

-

SAR Insights:

-

Analogs with multiple hydroxyl groups, such as those derived from 2',4'-dihydroxyacetophenone, often show enhanced antioxidant activity due to increased potential for radical scavenging and iron chelation.[5]

-

Fluorine substitution can sometimes lead to improved antioxidant and neuroprotective activity compared to non-fluorinated counterparts, as seen in certain asymmetrical 1,3-diketone series.[13]

-

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and compounds that can modulate inflammatory pathways are of high therapeutic interest. Chalcones and their 1,3-dione derivatives have demonstrated significant anti-inflammatory effects.[14][15][16]

-

Mechanism of Action: A primary mechanism is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11][16] By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins and nitric oxide is reduced.

-

SAR Insights:

-

Lipophilic groups and halogen atoms on the phenyl rings can improve binding affinity and selectivity for COX-2.[11]

-

The flexibility of the propane-1,3-dione linker is thought to be important for fitting into the active sites of inflammatory enzymes.

-

Enzyme Inhibition

Beyond inflammatory enzymes, 1,3-dione derivatives have shown inhibitory activity against other clinically relevant enzymes. For example, related indane-1,3-dione structures have been identified as potent and selective inhibitors of α-glucosidase, suggesting a potential application in managing diabetes.[17] Other related scaffolds have shown activity against human neutrophil elastase and acetylcholinesterase, highlighting the broad inhibitory potential of this chemical class.[18][19]

Data Summary: Biological Activity of Representative Analogs

The following table summarizes the biological activities of several 1,3-diketone analogs based on data from the literature. This allows for a comparative analysis of how structural modifications impact efficacy.

| Compound Structure (R1, R2) | Analog Name | Biological Activity | Key Findings | Reference |

| R1 : HR2 : 4-F | This compound | Core structure | Serves as a reference for analog comparison. | [20] |

| R1 : HR2 : 4-Cl | 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | General | Demonstrates that other halogens can be used. | [21] |

| R1 : 5-BrR2 : 4-F | 1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)propane-1,3-dione | Antimicrobial | Metal complexes of this ligand show significant antibacterial and antifungal activity. | [7] |

| R1 : 4-OHR2 : Various aryl | 1-(2,4-dihydroxyphenyl)-3-aryl-propane-1,3-diones | Antimicrobial, Antioxidant | Glucopyranoside derivatives showed potent antibacterial and antifungal activity. | [9] |

| R1 : HR2 : 2,4-diCl | 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | Antimicrobial | Metal complexes showed promising antibacterial and antifungal activity. | [3] |

| Various | Asymmetrical difluoro- and trifluoro-1,3-diketones | Antioxidant, Neuroprotective | Fluorinated analogs showed excellent solubility, chemical stability, and neuroprotection against oxidative stress. | [13] |

Concluding Remarks and Future Directions

The this compound scaffold and its structural analogs represent a highly promising and versatile class of compounds for drug discovery. The synthetic accessibility via methods like the Baker-Venkataraman rearrangement allows for the systematic exploration of structure-activity relationships.

Key takeaways for drug development professionals include:

-

High "Druggability": The core structure combines features that enhance biological activity and improve pharmacokinetic properties, such as the strategic placement of fluorine and phenolic hydroxyl groups.

-

Multi-Target Potential: These compounds exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, making them suitable for development against various pathological conditions.[1]

-

Tunable Properties: SAR studies consistently show that the biological profile can be rationally modified. Substituents on the phenyl rings can be altered to enhance potency, selectivity, and metabolic stability.

Future research should focus on elucidating the precise molecular mechanisms of action for the most potent analogs, conducting in-vivo efficacy studies, and optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to advance lead candidates toward clinical development.

References

-

Deltedes, N., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6299. Available from: [Link]

-

García, J. I., et al. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(19), 4550. Available from: [Link]

-

Naik, D. G., et al. (2004). Protective Activities of Some Phenolic 1,3-diketones Against Lipid Peroxidation. Helvetica Chimica Acta, 87(8), 2123-2131. Available from: [Link]

-

Wadher, S. J., et al. (2016). Synthesis, biopharmaceutical characterization, antimicrobial and antioxidant activities of 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones. Bioorganic & Medicinal Chemistry Letters, 26(10), 2539-2545. Available from: [Link]

-

PubChem. (n.d.). This compound. PubChem Compound Summary for CID 781221. Retrieved January 27, 2026, from [Link].

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. PubChem Compound Summary for CID 724419. Retrieved January 27, 2026, from [Link].

-

Czech, B., et al. (2024). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. International Journal of Molecular Sciences, 25(3), 1832. Available from: [Link]

-

Khan, H., et al. (2020). Indane-1,3-diones: As Potential and Selective α-glucosidase Inhibitors, their Synthesis, in vitro and in silico Studies. Medicinal Chemistry, 17(7), 743-755. Available from: [Link]

-

ResearchGate. (n.d.). Some linear 1,3-diketones possessing biological activity. ResearchGate. Retrieved January 27, 2026, from [Link].

-

Al-Qaisi, J. A., et al. (2021). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Evidence-Based Complementary and Alternative Medicine, 2021, 5563964. Available from: [Link].

-

Stasevych, M., et al. (2023). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Antioxidants, 12(8), 1605. Available from: [Link].

-

ResearchGate. (n.d.). Structure–activity relationship studies on chalcone derivatives. ResearchGate. Retrieved January 27, 2026, from [Link].

-